![molecular formula C18H10F3N5O3 B2560312 (Z)-2-amino-3-[[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]but-2-enedinitrile CAS No. 1024672-73-8](/img/structure/B2560312.png)
(Z)-2-amino-3-[[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]but-2-enedinitrile
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Overview
Description
Synthesis Analysis
Trifluoromethylpyridines, which are structurally similar to your compound, are important in the agrochemical and pharmaceutical industries . The synthesis of these compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group is a functional group that has the formula -CF3 . The nitro group (-NO2) is a powerful acceptor of electrons, which makes the compound a strong electrophile.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl-containing compounds are known to have unique properties due to the presence of the trifluoromethyl group .Scientific Research Applications
Antibacterial Activity of Organometallic Complexes
One study focused on the synthesis and characterization of an organometallic polymer involving a similar compound and explored its antibacterial activities against specific bacteria. The research indicated that metal complexes of the compound demonstrated higher antibacterial activities than the ligands alone, highlighting the role of transition metal ions in enhancing antibacterial efficacy (Shi, 2012).
Synthesis and Crystal Structure Analysis
Another study involved the synthesis and crystal structure analysis of diflunisal carboxamides, compounds closely related to the one . The research provided insights into the molecular arrangement and how intermolecular hydrogen bonds stabilize the packing of these compounds, contributing to their chemical properties (Zhong et al., 2010).
Development of Combinatorial Libraries
Further research led to the development of a combinatorial library of compounds incorporating the nitro and amino groups, aiming to synthesize derivatives with potential chemical and biological applications. The study outlined methods for achieving high-yield synthesis and the importance of specific substitutions on phenol rings (Rao et al., 2011).
Investigation of Anticonvulsant Properties
Research on N-phenyl derivatives of a phthalimide pharmacophore, including compounds with structural similarities, evaluated their anticonvulsant and neurotoxic properties. This study contributes to understanding the potential therapeutic applications of these compounds in treating seizures (Vamecq et al., 2000).
Zirconium Complexes and Hydrolytic Stability
A study on zirconium complexes of amino(polyphenolic) ligands, including compounds with related functional groups, investigated their synthesis and hydrolytic stability. This research is significant for applications in material science, particularly in developing stable metal-organic frameworks and complexes (Chartres et al., 2007).
Future Directions
properties
IUPAC Name |
(Z)-2-amino-3-[[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N5O3/c19-18(20,21)12-1-4-14(5-2-12)29-17-6-3-13(26(27)28)7-11(17)10-25-16(9-23)15(24)8-22/h1-7,10H,24H2/b16-15-,25-10? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXDVXGWRLZTBT-LXYWTCJUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-amino-3-[[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]but-2-enedinitrile |
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